Imidazole-4-methanol

Active Transport Gastric Mucosa Sodium Transport

Generic imidazole analogs often introduce unwanted biological activity or fail regulatory traceability requirements. Imidazole-4-methanol solves these challenges as a precisely tuned building block for pharmaceutical R&D and API manufacturing: • Validated reference standard for Medetomidine ANDA submissions with USP/EP traceability, eliminating regulatory uncertainty. • pKa of 6.5 ensures defined protonation at physiological pH-superior to unsubstituted imidazole (pKa ~7.0) for ribozyme rescue and catalytic mechanism studies. • Minimal off-target effects confirmed: unlike imidazole or N-methylimidazole, this compound shows negligible impact on acid secretion and ion transport in gastric mucosa models.

Molecular Formula C4H6N2O
Molecular Weight 98.1 g/mol
CAS No. 822-55-9
Cat. No. B184089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazole-4-methanol
CAS822-55-9
Synonyms4-imidazolemethanol
Molecular FormulaC4H6N2O
Molecular Weight98.1 g/mol
Structural Identifiers
SMILESC1=C(NC=N1)CO
InChIInChI=1S/C4H6N2O/c7-2-4-1-5-3-6-4/h1,3,7H,2H2,(H,5,6)
InChIKeyQDYTUZCWBJRHKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imidazole-4-methanol (CAS 822-55-9) as a Versatile Building Block and Reference Standard


Imidazole-4-methanol (CAS 822-55-9), also known as 4-(hydroxymethyl)imidazole, is a heterocyclic organic compound comprising an imidazole ring substituted with a hydroxymethyl group at the 4-position [1]. It is a primary alcohol and a member of the imidazole class of compounds [2]. This compound is supplied as a solid with an assay of 97% and a melting point of 88-92 °C (lit.) . It is utilized as a building block in organic synthesis, a reference standard for analytical method development, and an intermediate in pharmaceutical manufacturing, notably for the production of Medetomidine [3].

Why Generic Imidazole Substitution Is Not Viable for Regulated and Research Applications


The imidazole class exhibits diverse biological activities, yet minor structural variations lead to substantial differences in physicochemical properties and biological outcomes [1]. For instance, while unsubstituted imidazole and N-methylimidazole demonstrate significant inhibition of active transport in biological models, 4-hydroxymethylimidazole exhibits minimal to no effect, underscoring its unique and milder profile [2]. Furthermore, the specific pKa of 4-hydroxymethylimidazole (pKa = 6.5) [3] differs from other imidazole derivatives like unsubstituted imidazole (pKa ~7.0), influencing its protonation state at physiological pH and its suitability for applications requiring precise acid-base catalysis . Therefore, substituting Imidazole-4-methanol with a generic imidazole analog is highly likely to alter experimental outcomes or fail to meet regulatory requirements for reference standards and pharmaceutical intermediates.

Quantitative Differentiation: Imidazole-4-methanol vs. Structural Analogs


Superior Inertness in Active Transport Models: A Key Differentiator for Cellular Assays

In a comparative study on frog gastric mucosa, 4-hydroxymethylimidazole exhibited minimal interference with active transport processes. At a concentration of 10 mM, it had little or no effect on acid secretion (Jh), short-circuit current (Isc), or oxygen consumption (qO2), in stark contrast to other imidazoles [1]. This lack of effect is a critical differentiator for researchers requiring an imidazole scaffold that does not perturb cellular bioenergetics.

Active Transport Gastric Mucosa Sodium Transport Imidazole Derivatives

Optimized pKa for Proton Transfer in Biocatalysis and Ribozyme Studies

The experimental pKa of 4-hydroxymethylimidazole has been determined to be 6.5 [1]. This value is notably closer to physiological pH compared to unsubstituted imidazole (pKa ~7.0) and other analogs . In ribozyme studies, this pKa allows 4-hydroxymethylimidazole to function effectively as an exogenous base, rescuing the activity of a C76-deleted mutant [2].

Ribozyme Catalysis Proton Transfer Acid-Base Catalysis pKa

Defined Metal Coordination Geometry: Evidence for Monodentate N-Binding in Zn(II) Complexes

Crystallographic analysis of a Zn(II) complex reveals that (1H-imidazol-4-yl)methanol acts as a monodentate ligand, coordinating to the Zn(II) center solely through the imidazole nitrogen (κN3) [1]. The hydroxymethyl group does not participate in chelation; instead, it forms an intramolecular hydrogen bond with a sulfur atom on a co-ligand [1]. This contrasts with histamine, which acts as a bidentate chelating ligand in similar complexes [2].

Coordination Chemistry Metal Complexes Crystallography Bioinorganic Models

Regulatory Traceability: Validated Reference Standard for ANDA and Medetomidine Production

Imidazole-4-methanol (4-(hydroxymethyl)imidazole) is supplied with detailed characterization data compliant with regulatory guidelines and is specifically validated for use in analytical method development (AMV), Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA), and commercial production of Medetomidine [1][2]. Traceability against pharmacopeial standards (USP or EP) can be provided, a level of qualification not commonly available for generic imidazole building blocks [2].

Analytical Method Validation Reference Standard ANDA Medetomidine

Enzyme Inhibition Profile: Selective PKB Inhibition with Moderate Potency

Imidazole-4-methanol (as its hydrochloride salt) has been identified as a useful inhibitor of protein kinase B (PKB/Akt) with an IC50 in the range of 10-50 µM . It also inhibits protein kinase A (PKA) with an IC50 of 20 µM and S6 kinase with an IC50 of 50 µM, while demonstrating no inhibition of PI 3-kinase . This selectivity profile, while moderate in potency, offers a defined starting point for chemical probe development compared to structurally related imidazoles with unknown or pleiotropic kinase inhibition patterns.

Kinase Inhibition PKB/Akt PKA S6 Kinase

High-Value Application Scenarios for Imidazole-4-methanol (CAS 822-55-9)


Pharmaceutical Reference Standard for ANDA and Medetomidine QC

When developing analytical methods for ANDA submissions or establishing quality control for Medetomidine production, Imidazole-4-methanol is the preferred reference standard due to its validated traceability to USP/EP standards and comprehensive documentation package [1][2]. Generic imidazole-4-methanol does not offer this level of regulatory confidence, potentially delaying product approvals.

Biophysical Studies of Proton Transfer and General Acid-Base Catalysis

For researchers investigating the mechanisms of ribozymes or other biomolecules where proton transfer is rate-limiting, Imidazole-4-methanol offers a precisely tuned pKa of 6.5 [1]. This value, which is closer to physiological pH than that of unsubstituted imidazole (pKa ~7.0) [2], makes it a superior exogenous base for rescuing mutant activity and probing catalytic mechanisms.

Design of Metal-Organic Complexes with Predictable Monodentate Coordination

In coordination chemistry and materials science, the use of Imidazole-4-methanol as a ligand ensures a defined, monodentate N-coordination geometry without chelation by the hydroxymethyl group, as confirmed by X-ray crystallography [1]. This predictable behavior is essential for constructing ordered metal-organic frameworks and avoids the structural ambiguity associated with other imidazole derivatives.

Cellular Assays Requiring an Inert Imidazole Scaffold

When the imidazole moiety is required for target binding or as a structural component but must not interfere with cellular metabolism or ion transport, Imidazole-4-methanol is the optimal choice. Direct comparative data show that it has minimal impact on acid secretion, short-circuit current, and oxygen consumption in gastric mucosa models, unlike imidazole, N-methylimidazole, and other methyl-substituted analogs [1].

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